molecular formula C7H11ClF3NO2 B6277598 rac-(2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans CAS No. 1807912-33-9

rac-(2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans

Cat. No.: B6277598
CAS No.: 1807912-33-9
M. Wt: 233.6
InChI Key:
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Description

rac-(2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the piperidine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or its derivatives.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

rac-(2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)piperidine-2-carboxylic acid
  • 4-(trifluoromethyl)piperidine-2-carboxylic acid methyl ester
  • 4-(trifluoromethyl)piperidine-2-carboxylic acid ethyl ester

Uniqueness

rac-(2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

1807912-33-9

Molecular Formula

C7H11ClF3NO2

Molecular Weight

233.6

Purity

95

Origin of Product

United States

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